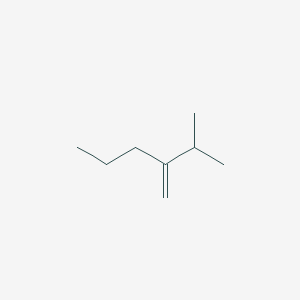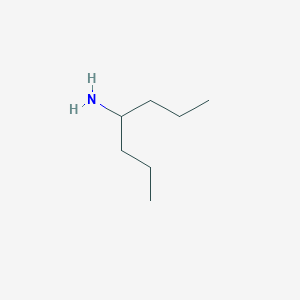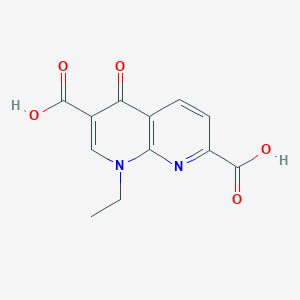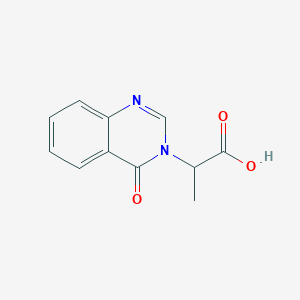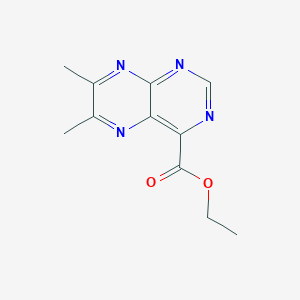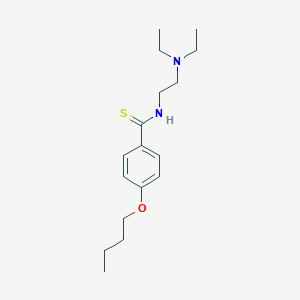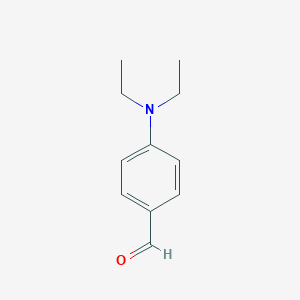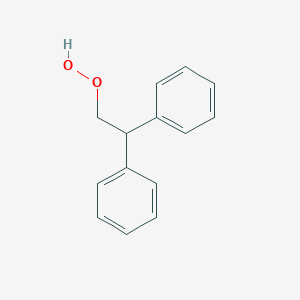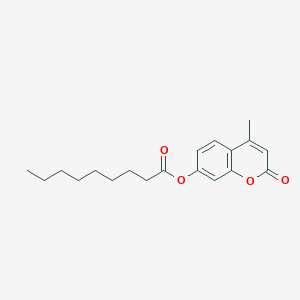
4-METILUMBELIFERIL NONANOATO
Descripción general
Descripción
4-METHYLUMBELLIFERYL NONANOATE is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of a benzopyran ring system substituted with a methyl group at the 4-position, an oxo group at the 2-position, and a nonan-1-oate ester group at the 7-position
Aplicaciones Científicas De Investigación
4-METHYLUMBELLIFERYL NONANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or photostability.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl Nonanoate is esterases , a class of enzymes that catalyze the hydrolysis of ester bonds .
Mode of Action
4-Methylumbelliferyl Nonanoate acts as a fluorogenic substrate for esterases . This means that it is a compound that can be transformed by the enzyme into a fluorescent product. In this case, the enzyme esterase hydrolyzes 4-Methylumbelliferyl Nonanoate to produce 4-methylumbelliferone , which emits bright blue fluorescence .
Biochemical Pathways
The key biochemical pathway involved in the action of 4-Methylumbelliferyl Nonanoate is the ester hydrolysis pathway . This pathway involves the breakdown of ester bonds, a process catalyzed by esterases. The hydrolysis of 4-Methylumbelliferyl Nonanoate by esterases leads to the production of 4-methylumbelliferone .
Pharmacokinetics
The pharmacokinetics of 4-Methylumbelliferyl Nonanoate and its active metabolite, 4-methlyumbelliferyl glucuronide (4-MUG), have been studied in mice . It was found that 4-MU administered intravenously resulted in 100-fold higher 4-MU exposure compared to oral administration . The 4-MUG exposures were much higher than 4-MU exposures after both 4-MU intravenous and oral administration . The 4-MUG metabolite showed a 25.9% bioavailability .
Result of Action
The hydrolysis of 4-Methylumbelliferyl Nonanoate by esterases results in the production of 4-methylumbelliferone , which emits bright blue fluorescence . This fluorescence can be detected and measured, providing a useful tool for studying the activity of esterases in various biochemical assays .
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferyl Nonanoate is a non-fluorescent lipase substrate conjugated with 4-methylumbelliferone . After lipolytic hydrolysis, the highly fluorescent 4-methylumbelliferone is released and emits strongly at 485 nm (blue fluorescence) (ex = 366 nm) . This property makes it a useful tool for studying the activity of lipases in biochemical reactions.
Cellular Effects
The cellular effects of 4-Methylumbelliferyl Nonanoate are primarily related to its role as a substrate for lipases . The hydrolysis of this compound by lipases releases 4-methylumbelliferone, which can influence cell function . For instance, it has been shown to have antitumor activity and to inhibit inflammation .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl Nonanoate involves its hydrolysis by lipases to produce 4-methylumbelliferone . This reaction can be used to measure the activity of lipases in vitro . The released 4-methylumbelliferone is highly fluorescent, emitting strongly at 485 nm (blue fluorescence) when excited at 366 nm .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methylumbelliferyl Nonanoate in laboratory settings are related to its stability and degradation over time
Dosage Effects in Animal Models
While there is interest in using 4-Methylumbelliferyl Nonanoate to inhibit hyaluronan synthesis in animal models of diseases, specific studies detailing the effects of different dosages of this compound in animal models are currently lacking .
Metabolic Pathways
4-Methylumbelliferyl Nonanoate is involved in the metabolic pathway of lipase activity, where it serves as a substrate . The hydrolysis of this compound by lipases leads to the release of 4-methylumbelliferone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLUMBELLIFERYL NONANOATE typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Formation of the Nonan-1-oate Ester: The esterification of the 7-hydroxy group with nonanoic acid can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYLUMBELLIFERYL NONANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for acidic hydrolysis, sodium hydroxide for basic hydrolysis.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nonanoic acid and 4-Methyl-2-oxo-2H-1-benzopyran-7-ol.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl acetate
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl butyrate
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexanoate
Uniqueness
4-METHYLUMBELLIFERYL NONANOATE is unique due to its longer alkyl chain (nonan-1-oate) compared to similar compounds with shorter alkyl chains. This structural difference can influence its physical and chemical properties, such as solubility, stability, and biological activity.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-4-5-6-7-8-9-18(20)22-15-10-11-16-14(2)12-19(21)23-17(16)13-15/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIWAFZZKFSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171396 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18319-93-2 | |
| Record name | Nonanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 4-Methylumbelliferyl Nonanoate (4-MUN) help in studying lipase activity?
A1: 4-MUN acts as a fluorescent substrate for lipases. When lipase acts upon 4-MUN, it cleaves the ester bond, releasing the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the lipase activity. This allows researchers to quantify lipase activity in a sample.
Q2: Were there any differences in how lipases from different bacteria interacted with 4-MUN?
A2: Yes, the research found variations in how lipases from different bacterial strains interacted with 4-MUN, particularly in the presence of milk components. While all tested lipases showed higher activity against 4-MUN compared to 4-methylumbelliferyl oleate (4-MUO) in a buffer solution, the results differed in milk. Some lipases were less active against 4-MUN in milk []. This difference highlights the potential impact of milk components on lipase activity and emphasizes the importance of considering the assay environment when studying these enzymes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


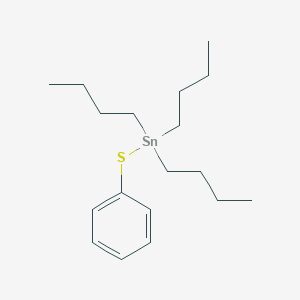
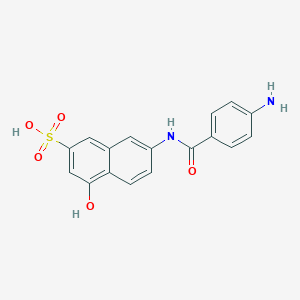
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
